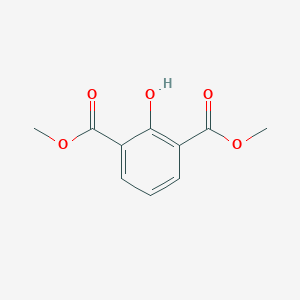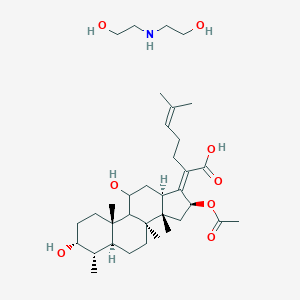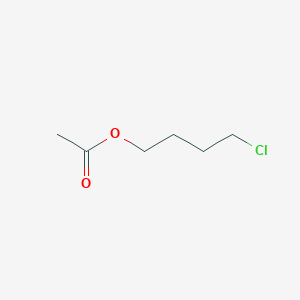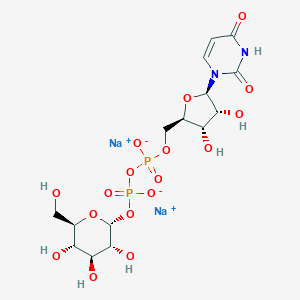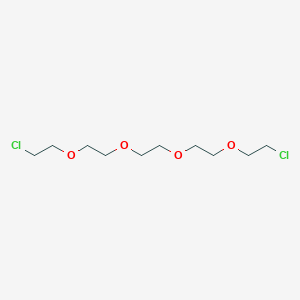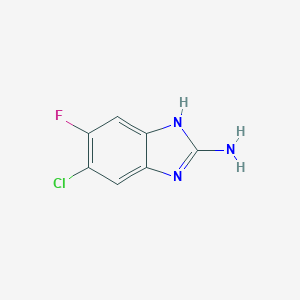![molecular formula C22H18O4 B123979 (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol CAS No. 151910-74-6](/img/structure/B123979.png)
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a compound made up of five fused benzene rings and is known for its stability and genotoxic properties. This compound is commonly found as a pollutant in smoke and oils and has significant implications in environmental and health sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol involves the cyclization of appropriate precursors under controlled conditions. One of the earliest methods for synthesizing this compound was reported in 1918 by Weitzenbock and Klingler . The reaction typically involves the use of high temperatures and specific catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods
Industrial production of this compound is often associated with processes that involve the incomplete combustion of organic matter or fuel. Examples include emissions from coke oven operations in the coal and steel industry, coal tar distillation, and engine exhaust . These methods result in the compound being produced as a byproduct, which can then be isolated and purified for further use.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (e.g., chlorine, bromine) and nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds that retain the polycyclic aromatic structure.
Scientific Research Applications
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: The compound’s genotoxic properties make it a valuable tool for studying DNA interactions and mutations.
Medicine: Research into the compound’s carcinogenic properties helps in understanding cancer mechanisms and developing potential treatments.
Industry: It is used in the development of materials and processes that require stable polycyclic aromatic compounds.
Mechanism of Action
The mechanism by which (3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol exerts its effects involves intercalation into DNA, leading to mutations and genotoxicity . The compound interacts with molecular targets such as DNA and various enzymes involved in metabolic pathways, resulting in the formation of DNA adducts and subsequent mutations.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,j)anthracene: Another polycyclic aromatic hydrocarbon with similar structure and properties.
Benzo(a)pyrene: A well-known PAH with significant genotoxic and carcinogenic properties.
Chrysene: A four-ring PAH with similar environmental and health implications.
Uniqueness
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol is unique due to its specific structure and the resulting stability and genotoxicity. Its ability to intercalate into DNA and cause mutations makes it a valuable compound for research in genotoxicity and carcinogenesis.
Properties
CAS No. |
151910-74-6 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
FCBQLOHCJAICDK-CMOCDZPBSA-N |
SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Isomeric SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O |
Canonical SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Key on ui other cas no. |
151910-74-6 |
Synonyms |
trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


